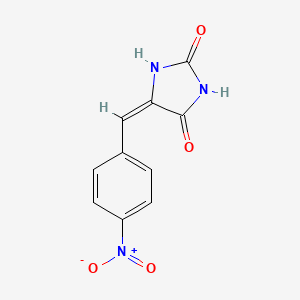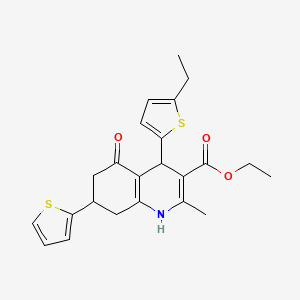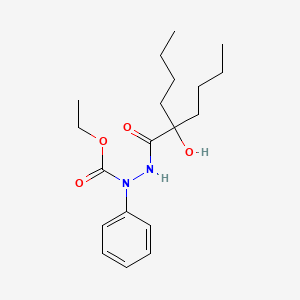![molecular formula C21H17Cl2F3N6O B11619493 1-(3,4-dichlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[3-(trifluoromethyl)phenyl]amino}methylidene]urea](/img/structure/B11619493.png)
1-(3,4-dichlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[3-(trifluoromethyl)phenyl]amino}methylidene]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-DICHLOROPHENYL)-3-(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOPHENYL]AMINO})METHYLIDENE]UREA is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features multiple functional groups, including dichlorophenyl, dimethylpyrimidinyl, and trifluoromethylphenyl, which contribute to its distinct chemical properties.
準備方法
The synthesis of 1-(3,4-DICHLOROPHENYL)-3-(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOPHENYL]AMINO})METHYLIDENE]UREA involves several steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dichlorophenyl isocyanate, 4,6-dimethylpyrimidin-2-amine, and 3-(trifluoromethyl)aniline.
Reaction Conditions: The reaction typically occurs in a solvent such as dichloromethane or tetrahydrofuran, under controlled temperature and pressure conditions.
Coupling Reaction: The 3,4-dichlorophenyl isocyanate reacts with 4,6-dimethylpyrimidin-2-amine to form an intermediate urea derivative.
Final Step: The intermediate then undergoes a condensation reaction with 3-(trifluoromethyl)aniline to yield the final product.
Industrial production methods may involve optimization of reaction conditions, use of catalysts, and purification techniques to achieve high yield and purity.
化学反応の分析
1-(3,4-DICHLOROPHENYL)-3-(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOPHENYL]AMINO})METHYLIDENE]UREA undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as hydroxide or alkoxide ions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the nature of the reagents and reaction conditions.
科学的研究の応用
1-(3,4-DICHLOROPHENYL)-3-(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOPHENYL]AMINO})METHYLIDENE]UREA has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(3,4-DICHLOROPHENYL)-3-(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOPHENYL]AMINO})METHYLIDENE]UREA involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: The compound can modulate signaling pathways, gene expression, and cellular processes, contributing to its observed effects.
類似化合物との比較
1-(3,4-DICHLOROPHENYL)-3-(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOPHENYL]AMINO})METHYLIDENE]UREA can be compared with similar compounds such as:
1-(3,4-DICHLOROPHENYL)-3-(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOPHENYL]AMINO})METHYLIDENE]UREA: This compound has a methyl group instead of a trifluoromethyl group, leading to different chemical properties and biological activities.
1-(3,4-DICHLOROPHENYL)-3-(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOPHENYL]AMINO})METHYLIDENE]UREA:
The uniqueness of 1-(3,4-DICHLOROPHENYL)-3-(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOPHENYL]AMINO})METHYLIDENE]UREA lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C21H17Cl2F3N6O |
|---|---|
分子量 |
497.3 g/mol |
IUPAC名 |
1-(3,4-dichlorophenyl)-3-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-[3-(trifluoromethyl)phenyl]carbamimidoyl]urea |
InChI |
InChI=1S/C21H17Cl2F3N6O/c1-11-8-12(2)28-18(27-11)31-19(29-14-5-3-4-13(9-14)21(24,25)26)32-20(33)30-15-6-7-16(22)17(23)10-15/h3-10H,1-2H3,(H3,27,28,29,30,31,32,33) |
InChIキー |
VQZIJNYRWTUAJU-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC(=NC(=N1)/N=C(\NC2=CC=CC(=C2)C(F)(F)F)/NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C |
正規SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC=CC(=C2)C(F)(F)F)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Methoxydibenzo[b,d]furan-3-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11619411.png)

![(5E)-1-acetyl-5-[4-(dimethylamino)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11619427.png)
![1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-methylpropan-1-one](/img/structure/B11619429.png)

![(2Z)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11619441.png)
![3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11619446.png)
![(5Z)-3-(2-chlorobenzyl)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)imidazolidine-2,4-dione](/img/structure/B11619451.png)
![Diethyl 4-(3-methoxy-4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11619457.png)
methanone](/img/structure/B11619467.png)

![3-amino-N-(3,4-dimethoxybenzyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11619480.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11619486.png)

